5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran
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Overview
Description
5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine atoms, a benzofuran core, and a thienylcarbonyl group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran typically involves multi-step organic reactions. One common approach includes the bromination of a benzofuran derivative, followed by the introduction of the phenyl and thienylcarbonyl groups through condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to alter the oxidation state of the compound.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents replacing the bromine atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms and the thienylcarbonyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dibromo-2-(phenyl{[(2-furylcarbonyl)oxy]imino}methyl)-1-benzofuran
- 5,7-Dibromo-2-(phenyl{[(2-pyridylcarbonyl)oxy]imino}methyl)-1-benzofuran
Uniqueness
Compared to similar compounds, 5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran stands out due to the presence of the thienylcarbonyl group, which imparts unique electronic and steric properties
Properties
IUPAC Name |
[(E)-[(5,7-dibromo-1-benzofuran-2-yl)-phenylmethylidene]amino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Br2NO3S/c21-14-9-13-10-16(25-19(13)15(22)11-14)18(12-5-2-1-3-6-12)23-26-20(24)17-7-4-8-27-17/h1-11H/b23-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXUTFGSUOHELG-PTGBLXJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CS2)C3=CC4=CC(=CC(=C4O3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=CS2)/C3=CC4=CC(=CC(=C4O3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Br2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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